molecular formula C10H12N2O4 B13816590 Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine

Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B13816590
M. Wt: 224.21 g/mol
InChI Key: BMJOIJUOAQGWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is a compound that combines the properties of oxalic acid and 1,2,3,4-tetrahydro-2,7-naphthyridine. Oxalic acid is a simple dicarboxylic acid, while 1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives typically involves the hydrogenation of naphthyridine compounds. For example, 1,5-naphthyridine derivatives can be efficiently hydrogenated to produce 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess and full conversions . The specific conditions for the synthesis of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine would depend on the starting materials and desired purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale hydrogenation processes using catalysts to ensure high yield and purity. The choice of catalyst, temperature, and pressure conditions are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetrahydro-2,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can further reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce naphthyridine oxides, while reduction could yield fully saturated naphthyridine derivatives.

Scientific Research Applications

Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets and pathways in biological systems. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its combination of oxalic acid and naphthyridine properties, offering a distinct set of chemical and biological activities. This uniqueness makes it valuable for specific applications where other naphthyridine derivatives may not be as effective.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine

InChI

InChI=1S/C8H10N2.C2H2O4/c1-3-9-5-8-6-10-4-2-7(1)8;3-1(4)2(5)6/h1,3,5,10H,2,4,6H2;(H,3,4)(H,5,6)

InChI Key

BMJOIJUOAQGWEE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CN=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.